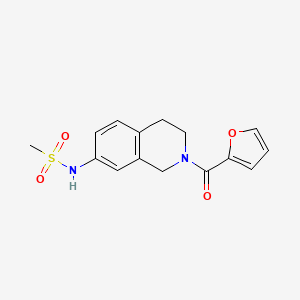

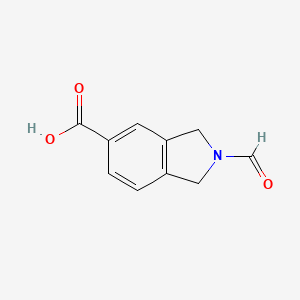

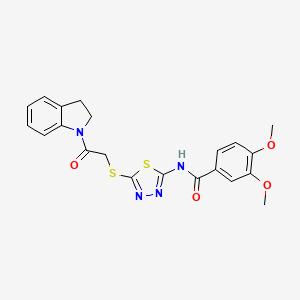

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the furan-2-carbonyl group and finally the methanesulfonamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the tetrahydroisoquinoline would contribute to the compound’s aromaticity, while the methanesulfonamide group could potentially form hydrogen bonds .Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The furan ring, for example, is known to participate in electrophilic aromatic substitution reactions. The tetrahydroisoquinoline could undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the compound’s size and shape, and its aromaticity would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Formation of Tetrahydroisoquinoline Derivatives : Studies have demonstrated the synthesis of N-acyl- and N-methanesulfonyl tetrahydroisoquinoline derivatives, highlighting their potential in chemical synthesis and pharmaceutical applications (Hoshino et al., 2001).

- Creation of Axially Chiral Quinoline : Research on optically active axially chiral tetrahydroquinoline, which can respond dramatically to acids like methane sulfonic acid, illustrates the compound's importance in stereochemistry and molecular dynamics (Suzuki et al., 2015).

Pharmaceutical and Biological Research

- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides, a class to which the compound belongs, have been identified as potent inhibitors of methionine aminopeptidase, an enzyme important in cancer research and drug development (Huang et al., 2006).

- Renal Vasodilation Activity : Certain tetrahydroisoquinoline derivatives have shown potent DA1 agonistic activities, suggesting potential applications in the treatment of renal diseases (Anan et al., 1996).

Catalysis and Material Science

- Catalysis in Chemical Synthesis : The compound's derivatives have been used in novel catalytic systems for reactions like the synthesis of furylmethane derivatives, indicating their importance in green chemistry and catalysis (Shinde & Rode, 2017).

Molecular Interaction Studies

- Study of F⋯O Interactions : Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives provides insights into the importance of F⋯O interactions in molecular assemblies (Grudova et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-22(19,20)16-13-5-4-11-6-7-17(10-12(11)9-13)15(18)14-3-2-8-21-14/h2-5,8-9,16H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUMFWLCVNKZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)

![Naphtho[1',2':4,5]furo[2,3-d]isoxazole](/img/structure/B2479032.png)

![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)

![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2479042.png)

![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2479046.png)